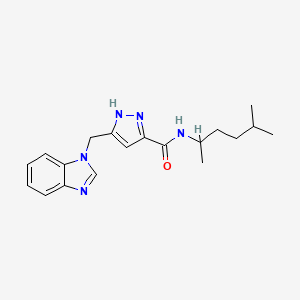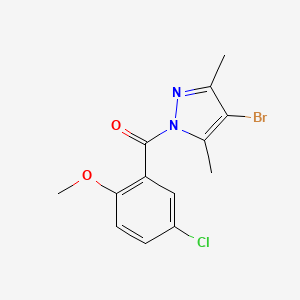
5-(1H-benzimidazol-1-ylmethyl)-N-(1,4-dimethylpentyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1H-benzimidazol-1-ylmethyl)-N-(1,4-dimethylpentyl)-1H-pyrazole-3-carboxamide, also known as BML-210, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been shown to exhibit potent anti-inflammatory and anti-cancer properties.
作用機序
5-(1H-benzimidazol-1-ylmethyl)-N-(1,4-dimethylpentyl)-1H-pyrazole-3-carboxamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of the NF-κB pathway. This pathway is involved in the regulation of various genes that are responsible for inflammation and cancer cell proliferation. This compound inhibits the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB activation and subsequent downregulation of pro-inflammatory cytokines and anti-apoptotic genes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and anti-cancer properties in various in vitro and in vivo models. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. This compound has also been shown to reduce inflammation and improve symptoms in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
実験室実験の利点と制限
5-(1H-benzimidazol-1-ylmethyl)-N-(1,4-dimethylpentyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its potent anti-inflammatory and anti-cancer properties, its well-defined mechanism of action, and its availability for purchase from commercial vendors. However, this compound also has some limitations, including its relatively high cost, its potential toxicity at high concentrations, and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on 5-(1H-benzimidazol-1-ylmethyl)-N-(1,4-dimethylpentyl)-1H-pyrazole-3-carboxamide, including the development of more potent analogs with improved solubility and reduced toxicity, the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of this compound as a potential drug candidate for clinical trials should be explored further.
In conclusion, this compound is a novel compound that has shown promising therapeutic potential in various diseases, including cancer and inflammation. Its potent anti-inflammatory and anti-cancer properties, well-defined mechanism of action, and availability for purchase from commercial vendors make it an attractive candidate for further research and development.
合成法
The synthesis of 5-(1H-benzimidazol-1-ylmethyl)-N-(1,4-dimethylpentyl)-1H-pyrazole-3-carboxamide involves the reaction of 1H-benzimidazole-1-carboxylic acid with 1,4-dimethylpentan-3-amine, followed by the reaction of the resulting intermediate with 3-(1H-pyrazol-1-yl)benzoic acid. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
5-(1H-benzimidazol-1-ylmethyl)-N-(1,4-dimethylpentyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to exhibit potent anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
特性
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-N-(5-methylhexan-2-yl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-13(2)8-9-14(3)21-19(25)17-10-15(22-23-17)11-24-12-20-16-6-4-5-7-18(16)24/h4-7,10,12-14H,8-9,11H2,1-3H3,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONXPFGNOBMHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)NC(=O)C1=NNC(=C1)CN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5431423.png)
![2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]nicotinonitrile](/img/structure/B5431429.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5431437.png)
![2-({4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B5431451.png)
![3-(difluoromethyl)-6-(2,4-difluorophenyl)-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5431477.png)

![3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5431486.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(3-phenoxypropanoyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5431493.png)
![6-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5431498.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea](/img/structure/B5431504.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5431519.png)
![7-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5431526.png)
![3,5-dimethyl-1-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}pyrrolidin-3-yl)-1H-pyrazole](/img/structure/B5431539.png)
![[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5431541.png)